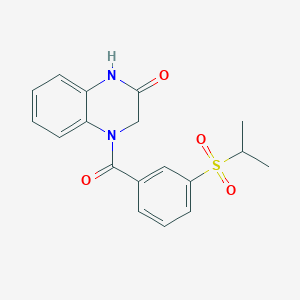

4-(3-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

描述

4-(3-(Isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic small molecule featuring a 3,4-dihydroquinoxalin-2(1H)-one core fused with a benzoyl group substituted at the 3-position with an isopropylsulfonyl moiety. This scaffold is structurally related to bioactive compounds targeting diverse pathways, including tubulin polymerization, soluble guanylate cyclase (sGC), and kinases like JNK3 .

属性

IUPAC Name |

4-(3-propan-2-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-12(2)25(23,24)14-7-5-6-13(10-14)18(22)20-11-17(21)19-15-8-3-4-9-16(15)20/h3-10,12H,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDNETOROPZYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(3-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, including 3,4-dihydroquinoxalin-2-ones, have garnered significant attention in medicinal chemistry due to their potential as antiviral , anticancer , and anti-inflammatory agents. The structural modifications in these compounds can significantly influence their biological activity and selectivity against various targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit notable cytotoxic effects against cancer cell lines. For instance:

- A study reported that certain quinoxaline derivatives showed cytotoxic activity against HeLa cells, with IC50 values as low as for the most potent compounds .

- Another investigation highlighted the ability of these compounds to inhibit cell proliferation by inducing apoptosis in cancer cells .

Antiviral Properties

The antiviral potential of quinoxaline derivatives has also been explored. Compounds within this class have shown efficacy against various viruses:

- In vitro studies indicated that certain quinoxaline derivatives could inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV), with effective concentrations ranging from to .

- These findings suggest that modifications in the quinoxaline structure can enhance antiviral activity, making them promising candidates for further development.

Enzyme Inhibition

Additionally, the enzyme inhibition capabilities of these compounds have been investigated:

- Some derivatives demonstrated significant inhibition of α-glucosidase, an enzyme linked to diabetes management, with notable IC50 values indicating their potential as therapeutic agents in metabolic disorders .

The mechanisms underlying the biological activities of This compound involve multiple pathways:

- Cytotoxicity : Induction of apoptosis through mitochondrial pathways has been observed in various cancer cell lines.

- Antiviral Mechanism : Interference with viral replication processes and modulation of host immune responses are key factors in the antiviral activity of quinoxaline derivatives.

- Enzyme Interaction : Competitive inhibition mechanisms have been proposed for enzyme targets like α-glucosidase.

Case Studies and Research Findings

相似化合物的比较

Key Observations :

- Steric Effects : Larger substituents (e.g., azepan, 2-ethylpiperidinyl) increase molecular weight and may hinder target binding compared to the smaller isopropyl group.

Antitumor Activity

- 4-(Quinazolin-4-yl) Derivatives: Compounds like 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2a) exhibit GI50 values of 0.53–2.01 nM against cancer cells, acting as tubulin polymerization inhibitors akin to combretastatin A-4 (CA-4) .

- Tubulin Binding : The lactam C-ring (3,4-dihydropyrazin-2(1H)-one) in these analogs enhances antiproliferative potency by stabilizing interactions with tubulin’s colchicine-binding site .

- Target Compound: The isopropylsulfonyl group may improve metabolic stability over morpholino or piperidinyl analogs, though direct antitumor data are pending.

Enzyme Modulation

- sGC Activation: Monocarboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives (e.g., compound 13c) activate sGC with EC50 values <1 μM, critical for cardiovascular therapeutics .

- JNK3 Inhibition: (Z)-3-(2-(Naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46) inhibits JNK3 (IC50 = 0.28 μM), leveraging the core scaffold for kinase selectivity .

Pharmacokinetic and Drug-like Properties

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3,4-dihydroquinoxalin-2(1H)-one derivatives, and how are reaction conditions optimized?

- Methodology : Cyclocondensation of o-phenylenediamines with aroylpyruvates in DMF at room temperature for 3 days, with additives like p-TsOH or HOBt/DIC to control regioselectivity (72–97% yields). Key factors include substituent electronic effects and solvent choice .

- Example : For unsymmetrical substrates, regioselectivity is switchable using activated 4-chlorobenzoylpyruvates (ester/acid) under standardized conditions .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound and its regioisomers?

- Techniques :

- NMR : 1H/13C NMR with HSQC, NOESY, and HMBC for regiochemical assignment .

- MS/HRMS : Confirm molecular weight and fragmentation patterns .

- IR : Identify carbonyl (C=O) and sulfonyl (S=O) stretches .

Q. What in vitro biological activities have been reported for related 3,4-dihydroquinoxalin-2(1H)-one scaffolds?

- Antiproliferative Activity : Derivatives like 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one show sub-nanomolar GI50 values in NCI-60 cancer cell lines .

- Mechanism : Tubulin-binding activity disrupts tumor vasculature, validated via immunohistochemistry and hematoxylin/eosin staining .

Advanced Research Questions

Q. How can regioselectivity in cyclocondensation reactions be systematically controlled for unsymmetrical substrates?

- Strategies :

- Additive Selection : p-TsOH promotes kinetic control (ester pathway), while HOBt/DIC favors thermodynamic control (acid pathway) .

- Substituent Effects : Electron-withdrawing groups (e.g., -NO2, -CN) enhance regioselectivity by directing acylation to the less hindered amine .

- Case Study : For o-phenylenediamines with -OMe substituents, p-TsOH yields >90% regioselectivity for the para-acylated product .

Q. What mechanistic insights explain the antitumor efficacy of 3,4-dihydroquinoxalin-2(1H)-one derivatives in vivo?

- Key Findings :

- Vascular Disruption : Compound 2 (1 mg/kg) inhibits tumor growth by 62% in xenograft models via tubulin binding, collapsing tumor vasculature .

- Apoptosis Induction : Upregulation of caspase-3 and PARP cleavage confirmed via Western blot .

Q. How do structural modifications influence metabolic stability and druglikeness?

- Optimization Strategies :

- Solubility : Introduction of methoxy groups improves aqueous solubility (e.g., 7-methoxy derivative) .

- Metabolic Stability : Lactam C-rings (3,4-dihydropyrazin-2(1H)-one) reduce CYP450-mediated degradation .

- Data Table :

| Compound | Modification | Metabolic Stability (t1/2, liver microsomes) | GI50 (nM) |

|---|---|---|---|

| 6a | 2-Cl | 45 min | 0.53–2.01 |

| 2 | 7-OMe | 60 min | 0.1–0.5 |

| Data from |

Contradictions and Limitations

- Regioselectivity Variability : While p-TsOH generally improves selectivity, electron-donating substituents (e.g., -OMe) may reduce yields in polar solvents like DMF .

- Biological Potency : Subnanomolar GI50 values in vitro do not always translate to in vivo efficacy due to pharmacokinetic challenges (e.g., rapid clearance of ester derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。